1-tert-Butoxy-3-methyl-3-buten-2-ol
Description
Significance and Contextualization within Modern Organic Synthesis and Retrosynthesis
The significance of 1-tert-butoxy-3-methyl-3-buten-2-ol in modern organic synthesis lies in its bifunctional nature. The presence of both an alcohol and an alkene allows for a wide range of chemical transformations. Allylic alcohols, the class of compounds to which this compound belongs, are considered highly versatile and important chiral building blocks in organic synthesis. nih.gov They are frequently used as key intermediates in the asymmetric total synthesis of natural products and other complex molecules. nih.govpnas.org
The tert-butoxy (B1229062) group, a bulky functional group, serves as a protecting group for the hydroxyl functionality. ontosight.aiontosight.ai Protecting groups are essential in multi-step syntheses to prevent a reactive site from undergoing unwanted reactions while other parts of the molecule are being modified. ontosight.aiwikipedia.org The tert-butoxy group can be readily removed under acidic conditions, revealing the alcohol for subsequent reactions. ontosight.ai This strategic use of a protecting group is a cornerstone of retrosynthetic analysis, where a target molecule is conceptually broken down into simpler, commercially available starting materials.
Overview of Structural Features and Their Relevance to Reactivity
The reactivity of this compound is dictated by its key structural features: the hydroxyl group, the carbon-carbon double bond, and the tert-butoxy group.
| Functional Group | Relevance to Reactivity |
| Hydroxyl (-OH) | Can be oxidized to a ketone, esterified, or participate in substitution reactions. The tert-butoxy group protects this functionality. ontosight.ai |
| Alkene (C=C) | Can undergo addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation), epoxidation, and ozonolysis. |
| tert-Butoxy Group | A bulky protecting group that influences the stereochemistry of reactions and can be removed under acidic conditions. ontosight.aiontosight.ai |
The interplay between these functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. ontosight.aiontosight.ai
Historical Development of Academic Interest in Related Butenol (B1619263) Derivatives
The study of butenol derivatives and related allylic alcohols has a long history in organic chemistry. The industrial production of butanol began in the early 20th century through fermentation processes. chemcess.com The development of the oxo process and other chemical routes from fossil fuels in the mid-20th century largely replaced fermentation for industrial butanol production. nih.govwikipedia.org
Academic interest in butenol derivatives has been driven by their utility as synthetic intermediates. The Prins reaction, involving the reaction of an alkene with a carbonyl compound, is a classic method for forming carbon-carbon bonds and can be used to synthesize butenol derivatives. nih.gov The development of catalytic asymmetric methods for the synthesis of enantioenriched allylic alcohols has been a significant area of research, providing access to chiral building blocks for the synthesis of complex molecules. nih.gov The fragrance industry has also explored butenol derivatives for their olfactory properties. wipo.int
Scope and Objectives of Academic Investigations into this compound
Academic investigations into this compound and related compounds focus on several key areas:
Development of Novel Synthetic Methods: Researchers aim to develop efficient and stereoselective methods for the synthesis of this compound and its derivatives. google.com
Exploration of Reactivity: Studies focus on understanding and exploiting the unique reactivity of the compound's functional groups to create new chemical transformations.
Application in Total Synthesis: A primary objective is to utilize this compound as a key building block in the total synthesis of complex natural products and medicinally relevant molecules. ontosight.ai
Catalysis: The development of new catalysts for reactions involving allylic alcohols and their derivatives is an ongoing area of research. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
3605-82-1 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxy]but-3-en-2-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)8(10)6-11-9(3,4)5/h8,10H,1,6H2,2-5H3 |
InChI Key |
VJPAQMNQYGXQOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(COC(C)(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Tert Butoxy 3 Methyl 3 Buten 2 Ol and Its Stereoisomers
Classical and Pioneering Synthetic Approaches to 1-tert-Butoxy-3-methyl-3-buten-2-ol
Early and foundational synthetic routes to this compound and related structures have relied on fundamental organic transformations. These methods often involve the protection of more reactive functional groups to allow for selective manipulation of other parts of the molecule, as well as classical condensation and esterification reactions to build the carbon skeleton.
Strategies Involving Protection-Deprotection of Hydroxyl and Alkene Moieties
The synthesis of this compound can be envisaged from a precursor diol, 3-methyl-3-buten-1,2-diol. A key step in this approach is the selective protection of one of the hydroxyl groups as a tert-butyl ether. The tert-butoxycarbonyl (Boc) group is a common protecting group for alcohols and amines, valued for its stability under a range of conditions and its straightforward removal under acidic conditions. nih.govus.es
The selective protection of a primary versus a secondary alcohol can often be achieved by exploiting steric hindrance. The bulky nature of reagents used to introduce the tert-butyl group would favor reaction at the less sterically hindered primary alcohol of 3-methyl-3-buten-1,2-diol. For instance, the use of isobutylene (B52900) in the presence of a strong acid catalyst is a common method for the formation of tert-butyl ethers.
Condensation and Esterification Reactions in Precursor Synthesis
The synthesis of precursors to this compound often employs condensation and esterification reactions. For example, the Prins reaction, which is the acid-catalyzed condensation of an alkene with an aldehyde, can be used to synthesize related 1,3-diols. nih.govorganic-chemistry.org The reaction between isobutylene and formaldehyde (B43269), for instance, is a known route to 3-methyl-3-buten-1-ol (B123568). nih.gov
Esterification reactions are also pivotal, particularly in the synthesis of precursors and for the temporary protection of hydroxyl or carboxyl groups. nih.gov A two-step esterification-hydrolysis sequence has been demonstrated for the synthesis of 3-methyl-3-buten-1-ol, where isobutene and formaldehyde are first condensed with a carboxylic acid to form an ester, which is then hydrolyzed to the desired alcohol. google.com This approach avoids the need for a catalyst in the initial condensation step and can achieve high yields. google.com
The following table summarizes a selection of classical synthetic approaches to precursors of the target molecule.
| Precursor | Reactants | Reaction Type | Key Conditions | Yield (%) | Reference |
| 3-Methyl-3-buten-1-ol | Isobutene, Formaldehyde, Propionic Acid | Condensation-Esterification | 150-200°C, 1.8-4.4 MPa | 94.0 (ester) | |
| 3-Methyl-3-buten-1-ol | 3-Methyl-3-buten-1-yl propionate | Hydrolysis | 100°C, NaOH solution | 90.7 | google.com |
| 2-Methyl-3-buten-2-ol | Isoprene, Hydrohalide | Hydrohalogenation | 0°C to -110°C | High | rsc.org |
| 2-Methyl-3-buten-2-ol | 2-Methyl-2-halo-3-butene | Hydrolysis | Aqueous base, distillation | >80 | rsc.org |
Advanced and Stereoselective Synthetic Pathways
Modern synthetic chemistry offers powerful tools for the stereocontrolled synthesis of complex molecules like this compound. These methods often employ chiral catalysts to induce enantioselectivity, leading to the formation of a single desired stereoisomer.
Catalytic Methodologies for Controlled Formation
Transition metal catalysis provides a versatile platform for the asymmetric synthesis of allylic alcohols. rsc.orguwindsor.canih.gov Palladium-catalyzed asymmetric allylic alkylation (AAA) is a particularly powerful method for the formation of C-C and C-O bonds. nih.gov While direct synthesis of this compound via this method is not explicitly reported, analogous transformations provide a clear blueprint. For instance, the palladium-catalyzed allylic substitution of vinylethylene carbonates with alcohols can afford tertiary allylic ethers with high regio- and enantioselectivity. nih.gov
A plausible route to an enantiomerically enriched precursor of the target molecule could involve the asymmetric reduction of 3-methyl-3-buten-2-one. Transition metal complexes with chiral ligands are effective catalysts for the enantioselective hydrogenation of ketones.
The following table illustrates the potential of transition metal-catalyzed reactions for the synthesis of chiral building blocks relevant to the target compound.
| Reaction Type | Catalyst/Ligand | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Allylic Alkylation | Pd / (R,R)-DACH-phenyl | Meso-cyclic carbonates | Chiral allylic ethers | up to 99% | nih.gov |
| Asymmetric Allylic Alkylation | Ir / Phosphoramidite ligand | Racemic allylic alcohols | Chiral allylic ethers | Excellent | |
| Asymmetric Addition | Alkenylzincs / Chiral amino alcohol | Aldehydes | (E)-Allylic alcohols | >95% | nih.gov |
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. pnas.orgacs.org Chiral amines, such as proline and its derivatives, can catalyze the enantioselective α-functionalization of aldehydes and ketones. pnas.org
An organocatalytic approach to this compound could involve the asymmetric aldol (B89426) reaction between a tert-butoxy-substituted aldehyde and a ketone, followed by further transformations. More directly, the organocatalytic asymmetric allylation of an appropriate aldehyde would be a highly effective route. For example, the development of organocatalytic intermolecular allylic alkylation of allylic alcohols with 1,3-dicarbonyls has been reported to proceed with high stereoselectivity. acs.org
A one-pot organocatalytic epoxidation/Wharton-reaction sequence has been shown to produce optically active allylic alcohols, including tertiary allylic alcohols, with excellent enantiomeric excess. pnas.org This strategy could be adapted to synthesize the target molecule from a suitable enone precursor.
The table below highlights the utility of organocatalysis in generating chiral allylic alcohols.
| Reaction Type | Organocatalyst | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |
| Epoxidation/Wharton Transposition | Chiral amine | 3-Methyl-cyclohexenone | Tertiary allylic alcohol | Excellent | pnas.org |
| Asymmetric Allylic Alkylation | Chiral Brønsted acid | Allylic alcohols, 1,3-dicarbonyls | Chiral allylic compounds | High | acs.org |
Biocatalytic Strategies in Butenol (B1619263) Synthesis
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild, environmentally friendly conditions. nih.gov Enzymes, such as dehydrogenases and transaminases, are particularly valuable for creating chiral alcohols. nih.govrsc.org
In the context of butenol synthesis, biocatalytic strategies can be employed to achieve high stereoselectivity. For instance, the stereoselective reduction of a corresponding ketone precursor using alcohol dehydrogenases can yield a specific enantiomer of this compound. These enzymatic reactions involve the facial recognition of the substrate's molecular plane, allowing for a nucleophilic attack on one side of a sp² hybridized carbon, leading to a chiral product. nih.gov
While specific literature on the biocatalytic synthesis of this compound is not abundant, the principles are well-established. An analogous approach involves the design of artificial multi-enzyme pathways. For example, a cell-free system has been developed to upgrade ethanol (B145695) to higher-order alcohols like 2,3-butanediol (B46004) and 2-butanol, demonstrating the potential of enzymatic cascades in producing complex alcohols from simple precursors. rsc.org Such a strategy could conceivably be adapted for the synthesis of substituted butenols.
Asymmetric Synthesis for Enantiomeric and Diastereomeric Control
Asymmetric synthesis is fundamental in producing stereoisomerically pure compounds. uwindsor.ca This is achieved by converting an achiral starting material into a chiral product in a way that produces unequal amounts of stereoisomers. uwindsor.ca When a molecule already contains a chiral center, the formation of a new one can be influenced to favor one diastereomer over another. uvic.ca
For this compound, which contains a stereocenter at the alcohol-bearing carbon, asymmetric methods are key to controlling its configuration. Strategies include:
Chiral Catalysts and Reagents: Using chiral catalysts or reagents can create different energy transition states when reacting with a prochiral substrate, leading directly to an enantiomerically enriched product. uvic.ca
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the new stereocenter is formed, the auxiliary is removed. uvic.ca
Substrate Control: In molecules that already possess a stereocenter, its steric and electronic properties can direct the formation of a new stereocenter. For example, in the reduction of a β-hydroxy ketone, the existing hydroxyl group can direct the approach of a hydride reagent to produce either the syn- or anti-1,3-diol with high diastereoselectivity by choosing the appropriate reagent. uwindsor.ca
While specific protocols for the asymmetric synthesis of this compound are not detailed in readily available literature, the synthesis of related chiral alkynylcarbinols has been extensively studied and often involves the diastereoselective addition of an acetylide to a chiral ketone. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Routesacs.org
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Key principles include maximizing atom economy and utilizing safer solvents and reaction conditions. acs.orgsigmaaldrich.com
Atom Economy and Waste Minimization in this compound Synthesisacs.org
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgnumberanalytics.com Reactions with high atom economy, such as addition reactions, are preferred as they minimize waste at a molecular level. acs.org
A plausible synthesis for this compound is the Grignard reaction between methallyl magnesium chloride and tert-butoxyacetaldehyde. This is an addition reaction and would theoretically have a 100% atom economy, as all atoms from the reactants are incorporated into the final product. However, in practice, waste is generated from solvents, workup procedures, and the formation of byproducts. For related compounds like 3-methyl-3-buten-1-ol, methods have been developed to reduce waste by recycling unreacted materials and reusing byproducts.
The table below illustrates the concept of atom economy for a hypothetical synthesis.
| Reactant 1 | Reactant 2 | Desired Product | Byproducts | % Atom Economy |
| Methallyl magnesium chloride | tert-Butoxyacetaldehyde | This compound | None (in theory) | 100% |
Solvent-Free and Aqueous-Phase Reaction Conditions
A major goal of green chemistry is to reduce the use of volatile organic solvents. This has led to the exploration of alternative reaction media, such as water, supercritical fluids, or solvent-free conditions. nih.govbeilstein-journals.org
For the synthesis of the related compound 3-methyl-3-buten-1-ol, successful protocols have been developed using greener solvents:
Aqueous Media: A tin-iodide catalyzed reaction between isobutylene chloride and paraformaldehyde in water has been reported to achieve a high yield and purity, reducing the need for organic solvents.
Supercritical CO2: The Prins reaction of formaldehyde and isobutene has been carried out in supercritical CO2, which acts as an environmentally friendly solvent. This method achieved high conversion and selectivity. nih.gov
These examples suggest that similar aqueous-phase or supercritical fluid-based syntheses could be developed for this compound, contributing to more sustainable production methods. Solvent-free syntheses, where the neat reactants are mixed, often with a catalyst, also represent a viable green alternative. beilstein-journals.org
Comparative Analysis of Synthetic Efficiency, Yields, and Selectivities in Academic Protocolsacs.orgnankai.edu.cn
A comparative analysis of synthetic protocols is essential for selecting the most efficient and effective method. This involves evaluating factors like reaction yield, selectivity (chemo-, regio-, and stereo-), reaction time, and the cost and availability of reagents.
While specific comparative data for this compound synthesis is limited in published literature, we can analyze protocols for the structurally similar 3-methyl-3-buten-1-ol to infer potential efficiencies.
| Synthetic Method | Catalyst/Reagents | Solvent | Yield | Purity/Selectivity | Reference |
| Two-step process (esterification then hydrolysis) | Carboxylic acid, isobutylene, formaldehyde | None specified | 87.4% (overall) | Not specified | patsnap.com |
| Grignard Reaction | Methallyl halide, magnesium, paraformaldehyde | Tetrahydrofuran | 98.8% | >99% | |
| Tin-Iodide Catalyzed Reaction | SnCl₂-KI | Water | 98.8% | 99% | |
| Prins Reaction | HZSM-5 catalyst | Supercritical CO₂ | Not specified for yield, but 100% formaldehyde conversion | 93.6% MBO selectivity | nih.gov |
This comparative data for a related butenol highlights that high yields and selectivities can be achieved. The choice of method would depend on the desired scale, cost considerations, and the importance of green chemistry principles. The Grignard and tin-iodide catalyzed methods show excellent yields and purity, with the latter offering the advantage of using an aqueous medium. The supercritical CO₂ method is also a promising green alternative. nih.gov
Chemical Reactivity and Transformational Chemistry of 1 Tert Butoxy 3 Methyl 3 Buten 2 Ol
Reactions of the Butenyl Moiety: Electrophilic and Nucleophilic Additions
The presence of a carbon-carbon double bond in 1-tert-Butoxy-3-methyl-3-buten-2-ol makes it susceptible to a variety of addition reactions. Both electrophilic and nucleophilic reagents can react at this site, leading to a range of saturated and functionalized products.
Hydrohalogenation, Epoxidation, and Dihydroxylation Reactions
Hydrohalogenation: The addition of hydrogen halides (HX) to the double bond of this compound is expected to follow Markovnikov's rule. wikipedia.org In this electrophilic addition, the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of a more stable tertiary carbocation intermediate. The subsequent attack by the halide anion (X-) on the carbocation yields the corresponding haloalkane. wikipedia.org The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org
Epoxidation: The double bond can be converted to an epoxide ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism and is a common method for introducing a three-membered oxygen-containing ring into a molecule.
Dihydroxylation: Dihydroxylation of the alkene can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. These reactions result in the formation of a diol, with the two hydroxyl groups adding to the same side of the double bond (syn-dihydroxylation) in the case of OsO₄.
A summary of these electrophilic addition reactions is presented in the table below.
| Reaction | Reagent(s) | Product |
| Hydrohalogenation | HX (HCl, HBr, HI) | 2-halo-1-tert-butoxy-3-methyl-3-butanol |
| Epoxidation | m-CPBA | 1-tert-butoxy-2-(1-methyloxiran-2-yl)ethanol |
| Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | 1-tert-butoxy-3-methylbutane-2,3-diol |
Radical Addition Chemistry
In the presence of peroxides, the addition of HBr to the double bond can proceed via a free-radical mechanism, leading to an anti-Markovnikov product. This reaction is initiated by the formation of a bromine radical, which then adds to the less substituted carbon of the alkene, forming a more stable tertiary radical intermediate. Subsequent abstraction of a hydrogen atom from HBr yields the anti-Markovnikov product and regenerates the bromine radical, propagating the chain reaction. wikipedia.org This method is generally restricted to the addition of HBr. wikipedia.org
Transformations Involving the Tertiary Hydroxyl Group
The tertiary hydroxyl group in this compound presents its own set of reactive possibilities, although it is generally less reactive than primary or secondary alcohols due to steric hindrance. pearson.com
Oxidation and Reduction Chemistry
Oxidation: Tertiary alcohols are typically resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. pearson.com However, specific methods exist for the oxidation of tertiary allylic alcohols, such as the Babler oxidation. This reaction utilizes pyridinium (B92312) chlorochromate (PCC) to achieve an oxidative transposition, yielding an α,β-unsaturated ketone. wikipedia.org The mechanism involves the formation of a chromate (B82759) ester, followed by a ontosight.aiontosight.ai-sigmatropic rearrangement and subsequent oxidation. wikipedia.org Concerns over the toxicity of chromium-based reagents have led to the development of alternative methods using oxoammonium salts. acs.orgnih.gov
Reduction: The tertiary alcohol itself is not reducible. However, the allylic nature of the alcohol allows for reactions that can lead to the reduction of the double bond. Ruthenium-catalyzed transfer hydrogenation can be employed for the selective reduction of the C=C bond in allylic alcohols. rsc.orgrsc.org This process often involves an initial isomerization of the allylic alcohol to a ketone, which is then reduced. rsc.org
Derivatization and Protecting Group Strategies
Derivatization: The tertiary hydroxyl group can be derivatized to form various functional groups, although these reactions can be sluggish due to steric hindrance. nih.govresearchgate.net Common derivatization reactions include the formation of esters with acyl chlorides or anhydrides, and the formation of ethers. nih.govlibretexts.org These transformations are often used to modify the chemical properties of the molecule or to introduce a specific functionality for further reactions. researchgate.net
Pericyclic Reactions and Rearrangements
The allylic alcohol moiety in this compound can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. libretexts.org
One important class of pericyclic reactions for allylic alcohols is the sigmatropic rearrangement. libretexts.org A notable example is the ontosight.aiontosight.ai-sigmatropic rearrangement, such as the Claisen rearrangement, although this typically involves an allyl vinyl ether. alchemyst.co.uk The Babler oxidation, mentioned earlier, also involves a ontosight.aiontosight.ai-sigmatropic shift of a chromate ester intermediate. wikipedia.org
Ene reactions are another type of pericyclic reaction where an alkene with an allylic hydrogen reacts with an electrophilic double or triple bond (the "enophile"). msu.edu While this compound itself is an allylic alcohol, it could potentially undergo intramolecular ene reactions if a suitable enophile is present elsewhere in the molecule. msu.edu
Rearrangements of tertiary allylic alcohols can also be catalyzed by various transition metals. For instance, palladium(II) trifluoroacetate (B77799) has been shown to catalyze the 1,3-isomerization of tertiary allylic alcohols to secondary allylic alcohols. organic-chemistry.org
Claisen, Cope, and Ene Reactions Involving Alkene and Ether Moieties.
Claisen Rearrangement:
The classical Claisen rearrangement involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. doi.orgorganic-chemistry.orglibretexts.org For this compound to undergo a direct Claisen rearrangement, it would first need to be converted into an appropriate allyl vinyl ether. A plausible pathway for this is the Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid. libretexts.orgwikipedia.org This reaction proceeds through the in situ formation of a ketene (B1206846) acetal (B89532) intermediate, which then undergoes the wikipedia.orgwikipedia.org-sigmatropic shift. sci-hub.ru
The reaction typically requires elevated temperatures (100-200 °C). wikipedia.org The bulky tert-butoxy (B1229062) group on this compound may sterically hinder the formation of the ketene acetal intermediate, potentially requiring more forcing conditions. The rearrangement is driven by the formation of a thermodynamically stable carbonyl group in the product. doi.org The transition state for the Claisen rearrangement is believed to be a highly ordered, chair-like six-membered ring, which generally leads to high stereoselectivity. organic-chemistry.org
Cope Rearrangement:
The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. capes.gov.br this compound itself is not a 1,5-diene and therefore cannot directly undergo a Cope rearrangement. However, a highly relevant variant is the oxy-Cope rearrangement, which involves the rearrangement of 1,5-dien-3-ols. wikipedia.orgtcichemicals.comtcichemicals.com The product of the oxy-Cope rearrangement is an enol, which then tautomerizes to a stable carbonyl compound, providing a strong thermodynamic driving force for the reaction. wikipedia.orgtcichemicals.com
To undergo an oxy-Cope rearrangement, this compound would first need to be converted to a 1,5-dien-3-ol. A potential synthetic route could involve the addition of a vinyl organometallic reagent (e.g., vinylmagnesium bromide) to a suitable ketone precursor.
A significant feature of the oxy-Cope rearrangement is its dramatic rate acceleration in the presence of a base (the anionic oxy-Cope rearrangement), with rate increases of 10¹⁰ to 10¹⁷ having been reported. wikipedia.orgwikipedia.orgorganic-chemistry.org This is achieved by deprotonating the hydroxyl group to form an alkoxide, which then participates in the rearrangement. This allows the reaction to proceed at much lower temperatures, often at or below room temperature. tcichemicals.comorganic-chemistry.org
Ene Reaction:
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org In the context of this compound, the molecule itself could act as the "ene" component due to the presence of allylic hydrogens. The reaction would involve the transfer of an allylic hydrogen to an enophile, with a concomitant shift of the double bond and formation of a new sigma bond.
Lewis acids are often used to catalyze carbonyl-ene reactions, leading to high levels of regio- and stereoselectivity, which can often be rationalized by chair-like transition states. wikipedia.org The bulky tert-butoxy group in this compound could influence the stereochemical outcome of such a reaction.
Isomerization Pathways and Tautomerism.
Isomerization Pathways:
This compound, being an allylic alcohol, can undergo isomerization reactions. The migration of the double bond can lead to the formation of a more thermodynamically stable isomer. Such isomerizations can be catalyzed by transition metals or acids. acs.org For instance, iridium-catalyzed 1,3-rearrangement of allylic alcohols can furnish less accessible regio- and stereoisomers. acs.org The relative thermodynamic stabilities of isomeric ethers are influenced by the steric bulk of the substituents. researchgate.net
Acid-catalyzed rearrangements of allylic alcohols can be complex, often leading to a mixture of products including isomeric alcohols, aldehydes, and ketones. rit.edulibretexts.org The stability of the carbocation intermediates formed during the reaction plays a crucial role in determining the product distribution. libretexts.org
Tautomerism:
The products of the Johnson-Claisen and oxy-Cope rearrangements of this compound derivatives are γ,δ-unsaturated aldehydes or ketones. These carbonyl compounds can exist in equilibrium with their corresponding enol tautomers. jackwestin.comquora.comlibretexts.orgmasterorganicchemistry.com This keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons. jackwestin.comquora.com
Generally, the keto form is significantly more stable and thus favored at equilibrium. masterorganicchemistry.com The tautomerization process can be catalyzed by either acid or base. masterorganicchemistry.com The enol form, although less stable, is a key nucleophilic intermediate in many reactions of carbonyl compounds.
Mechanistic Studies of Key Transformations.
Elucidation of Reaction Intermediates and Transition States.
Claisen and Cope Rearrangements:
Both the Claisen and Cope rearrangements are concerted pericyclic reactions that proceed through a highly ordered, cyclic transition state. doi.orgorganic-chemistry.org The preferred geometry of the transition state is typically a chair-like conformation, which minimizes steric interactions and leads to predictable stereochemical outcomes. organic-chemistry.org For the Claisen rearrangement of an allyl vinyl ether, this involves a six-membered ring composed of four carbon atoms, one oxygen atom, and the migrating allyl group. doi.org In the case of the oxy-Cope rearrangement, the transition state also adopts a chair-like arrangement of the 1,5-diene system. wikipedia.org
Computational studies, such as those using density functional theory (DFT), have been employed to model the transition states of these rearrangements for various substrates. sci-hub.ruresearchgate.netresearchgate.net These studies help in understanding the electronic and steric effects of substituents on the geometry and energy of the transition state. For a molecule like this compound, the bulky tert-butoxy group would be expected to occupy an equatorial position in the chair-like transition state to minimize steric strain.
The anionic oxy-Cope rearrangement proceeds through an alkoxide intermediate, which dramatically lowers the activation energy of the reaction. wikipedia.orgwikipedia.org The increased electron density on the oxygen atom facilitates the sigmatropic shift.
Ene Reaction:
The ene reaction also proceeds through a concerted, cyclic transition state. In the case of a carbonyl-ene reaction catalyzed by a Lewis acid, the catalyst coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the reaction. wikipedia.org
Kinetic and Thermodynamic Aspects of Reactivity.
Kinetics:
The rates of Claisen and Cope rearrangements are highly dependent on the structure of the substrate and the reaction conditions. The Johnson-Claisen rearrangement often requires high temperatures to overcome the activation barrier. wikipedia.org The presence of electron-donating groups on the vinyl ether portion can accelerate the Claisen rearrangement. researchgate.net
As previously mentioned, the most significant kinetic effect in the context of the oxy-Cope rearrangement is the massive rate enhancement observed upon deprotonation of the hydroxyl group. wikipedia.orgwikipedia.orgorganic-chemistry.org This allows the reaction to be carried out under much milder conditions.
Kinetic resolution of racemic tertiary allylic alcohols has been achieved through various catalytic methods, highlighting the potential for stereoselective transformations. nih.gov
Thermodynamics:
The isomerization of allylic ethers to their corresponding vinylic ethers is generally a thermodynamically favorable process, with the equilibrium favoring the more substituted and conjugated vinylic isomer. researchgate.net The steric bulk of substituents can influence the position of this equilibrium.
Data Tables
Table 1: General Conditions for Relevant Rearrangements
| Rearrangement | Typical Catalyst | Typical Solvent | Typical Temperature (°C) |
| Johnson-Claisen | Propionic acid | Toluene, Xylene | 100 - 200 |
| Oxy-Cope (neutral) | None (thermal) | High-boiling solvent | > 180 |
| Anionic Oxy-Cope | KH, NaH | THF, DMSO | 0 - Room Temperature |
| Ene (carbonyl) | Lewis Acids (e.g., AlCl₃, SnCl₄) | Dichloromethane | -78 to Room Temperature |
Table 2: Comparison of Relative Reaction Rates
| Reaction | Substrate Type | Relative Rate | Conditions |
| Oxy-Cope | Neutral 1,5-dien-3-ol | 1 | Thermal |
| Anionic Oxy-Cope | 1,5-dien-3-alkoxide | 10¹⁰ - 10¹⁷ | Base (e.g., KH) |
Application of 1 Tert Butoxy 3 Methyl 3 Buten 2 Ol As a Versatile Building Block in Complex Molecule Synthesis
Role as an Intermediate in the Synthesis of Natural Products and Pharmaceuticals
The bifunctional nature of 1-tert-Butoxy-3-methyl-3-buten-2-ol, with its hydroxyl and alkene groups, provides a platform for diverse synthetic applications. ontosight.ai The bulky tert-butoxy (B1229062) group offers steric protection to the alcohol, enabling chemists to selectively perform reactions on the double bond. This strategic protection is a key feature in multi-step syntheses where precise control over reactive sites is paramount. ontosight.ai
Construction of Heterocyclic Systems
While specific examples detailing the use of this compound in the direct synthesis of heterocyclic systems are not extensively documented in readily available literature, the inherent functionality of the molecule suggests its potential in such applications. The alkene moiety can participate in various cyclization reactions. For instance, it could undergo an intramolecular Heck reaction or aza-Michael addition following the introduction of a suitable nitrogen-containing group. The hydroxyl group, after deprotection, could also be involved in the formation of oxygen-containing heterocycles like furans or pyrans through intramolecular etherification or cyclization reactions.
Assembly of Carbon Skeletons and Chiral Scaffolds
The structure of this compound is well-suited for the assembly of complex carbon skeletons and the construction of chiral scaffolds. The isopropenyl group can be a key element in carbon-carbon bond-forming reactions. For example, it can undergo metathesis reactions to form larger, more complex olefinic structures.
Furthermore, the secondary alcohol at the C2 position introduces a chiral center. Although often prepared and used as a racemate, the individual enantiomers of this compound can serve as valuable chiral building blocks. The stereocenter can direct the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and natural products. The ability to perform diastereoselective reactions on the double bond, such as epoxidation or dihydroxylation, allows for the introduction of new stereocenters with a high degree of control, further expanding its utility in constructing intricate chiral scaffolds.
Utilization in Total Synthesis Programs
The application of versatile building blocks like this compound is a cornerstone of many total synthesis campaigns. These efforts often focus on creating complex natural products with significant biological activity.
Strategies for Integrating the Butenol (B1619263) Unit into Larger Architectures
The integration of the this compound unit into a larger molecular framework can be achieved through several strategic bond formations. The hydroxyl group can be used as a handle for esterification or etherification to connect it to other fragments. The double bond can be a partner in cycloaddition reactions, such as the Diels-Alder reaction, to rapidly build cyclic systems. Alternatively, the double bond can be cleaved through ozonolysis to generate a ketone and a formaldehyde (B43269) equivalent, which can then be used in subsequent transformations.
Case Studies of Successful Total Syntheses
While a direct and explicit role of this compound in a published total synthesis is not immediately apparent from broad searches, its structural motif is present in various natural products. For instance, the core structure of artemisinin (B1665778), a potent antimalarial drug, and its derivatives contains a complex carbon skeleton that could potentially be assembled using building blocks with similar functionality. The total synthesis of artemisinin and its analogues often involves intricate strategies to construct the characteristic endoperoxide bridge and the lactone ring. Building blocks that provide a pre-functionalized carbon chain, such as the butenol unit, can be valuable in streamlining such complex syntheses.
Precursor for Advanced Organic Reagents and Ligands
The chemical functionality of this compound also makes it a potential precursor for the synthesis of more specialized organic reagents and ligands. The chiral backbone of this molecule is particularly attractive for the development of chiral ligands for asymmetric catalysis.
For example, the hydroxyl group could be transformed into a phosphine (B1218219) group, and the double bond could be used to attach the molecule to a larger support or another part of a bidentate ligand. The synthesis of chiral phosphine ligands is of great importance in transition-metal-catalyzed asymmetric reactions, which are widely used in the pharmaceutical and fine chemical industries. The specific stereochemistry of the butenol could be transferred to the final ligand, potentially inducing high levels of enantioselectivity in the catalyzed reaction. However, specific examples of such ligands derived from this compound are not prominently featured in the chemical literature.
Contributions to Methodological Advancements in Organic Synthesis
The utility of a chemical compound in organic synthesis is often measured by its ability to facilitate the development of new synthetic methodologies, offering novel pathways to construct complex molecular architectures. While detailed, peer-reviewed studies on the specific applications of this compound in the advancement of new synthetic methods are not extensively documented in publicly available literature, its structural features suggest its potential as a valuable tool for synthetic chemists. The presence of a protected hydroxyl group and a reactive alkene moiety within the same molecule presents opportunities for its use in various synthetic transformations.
The tert-butoxy group serves as a robust protecting group for the primary alcohol, allowing for selective reactions at other sites of the molecule. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, a common strategy in multi-step syntheses. ontosight.aiontosight.ai This characteristic is fundamental in the design of complex synthetic routes, enabling the controlled unmasking of the hydroxyl functionality at a desired stage.
The alkene portion of this compound is a key functional group that can participate in a wide array of chemical transformations. These include, but are not limited to, oxidation, reduction, and addition reactions. For instance, the double bond could potentially be a substrate in reactions such as epoxidation, dihydroxylation, or ozonolysis, leading to the formation of new functional groups and the extension of the carbon skeleton.
A significant area where derivatives of this scaffold have shown promise is in asymmetric synthesis. The chiral variant of the saturated analogue, specifically (S)-N,N-Dimethyl-N′-(1-tert-butoxy-3-methyl-2-butyl)formamidine, has been utilized as an intermediate in organic synthesis. orgsyn.orgresearchgate.net This suggests that chiral versions of this compound could serve as valuable chiral building blocks. The development of methodologies to introduce stereocenters with high selectivity is a paramount goal in modern organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and natural products.
Although specific data on the performance of this compound in methodological studies is scarce, the reactivity of similar allylic alcohols is well-documented. For example, related compounds undergo catalytic transformations to afford a variety of products. These reactions often involve transition metal catalysts and can lead to isomerization, oxidation, or other rearrangements, thereby creating new synthetic pathways.
The potential contributions of this compound to methodological advancements can be extrapolated from its inherent chemical functionalities. Future research in this area could focus on exploring its utility in the following:
Asymmetric Transformations: The development of catalytic, enantioselective reactions using chiral versions of this compound could lead to new methods for synthesizing optically active compounds.
Cascade Reactions: The bifunctional nature of the molecule could be exploited in designing cascade or tandem reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity.
Total Synthesis: Its application as a key fragment in the total synthesis of complex natural products would demonstrate its value as a versatile building block and could spur the development of new synthetic strategies.
While the current body of literature does not provide specific examples and detailed data tables for the application of this compound in methodological advancements, its structural attributes hold considerable potential for future contributions to the field of organic synthesis.
Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 1 Tert Butoxy 3 Methyl 3 Buten 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-tert-Butoxy-3-methyl-3-buten-2-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.
Comprehensive 1D and 2D NMR Experiments for Connectivity and Stereochemistry
The structural complexity of this compound, featuring a stereocenter, a quaternary carbon, and a terminal double bond, necessitates a multi-faceted NMR approach.
1D NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum provides initial information on the different types of protons and their immediate electronic environment. The predicted chemical shifts are influenced by shielding and deshielding effects from nearby functional groups. For instance, the proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a downfield signal due to the electronegativity of the oxygen atom.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the tert-butoxy (B1229062) group, the vinylic carbons, and the carbons of the butenol (B1619263) backbone will each have distinct chemical shifts.
A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in Table 1.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 1.25 (s, 9H) | 73.5 |
| 2 | - | 28.8 |
| 3 | 4.10 (d, 1H) | 78.0 |
| 4 | - | 145.0 |
| 5 | 1.75 (s, 3H) | 20.0 |
| 6 | 4.95 (s, 1H), 5.05 (s, 1H) | 112.0 |
| 7 | 1.20 (d, 3H) | 18.0 |
| 8 (OH) | ~2.5 (br s, 1H) | - |
2D NMR: COSY, HSQC, and HMBC
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations. researchgate.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be observed between the proton on C3 (CH-OH) and the methyl protons on C7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the proton signal at approximately 4.10 ppm would correlate with the carbon signal around 78.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.com This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the protons of the tert-butyl group (C1) to the quaternary carbon (C2) and the oxygen-bearing carbon of the tert-butoxy group.
Correlations from the methyl protons (C5) to the vinylic carbons (C4 and C6) and the carbinol carbon (C3).
Correlations from the C3 proton to C4 and C5, confirming the position of the hydroxyl group adjacent to the isopropenyl moiety.
Application of Chiral Shift Reagents for Enantiomeric Purity Assessment
As this compound is a chiral molecule, determining its enantiomeric purity is often a critical analytical task. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this assessment. nih.govharvard.edunih.gov Lanthanide-based CSRs, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), are commonly employed. nih.govslideshare.net
The principle of this method lies in the formation of diastereomeric complexes between the enantiomers of the analyte and the chiral shift reagent. These transient diastereomeric complexes have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. The integration of these separated signals allows for the quantification of the enantiomeric excess (% ee).
For this compound, the hydroxyl group provides a primary binding site for the lanthanide complex. Upon addition of the CSR, the proton and carbon signals of the two enantiomers will exhibit differential shifts. The signals of protons closest to the stereocenter, such as the C3 proton and the C7 methyl protons, are expected to show the most significant separation, enabling accurate determination of the enantiomeric ratio. acs.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of isotopes. missouri.eduresearchgate.net
The molecular formula of this compound is C₉H₁₈O₂. The theoretical exact mass for the most abundant isotopes (¹²C, ¹H, ¹⁶O) can be calculated as follows:
Table 2: Calculation of Theoretical Exact Mass for C₉H₁₈O₂
| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |
| Carbon | 9 | 12.000000 | 108.000000 |
| Hydrogen | 18 | 1.007825 | 18.14085 |
| Oxygen | 2 | 15.994915 | 31.98983 |
| Total | 158.13068 |
An experimentally determined HRMS value that matches this theoretical exact mass to within a few parts per million (ppm) would confirm the elemental composition of this compound. youtube.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then subjected to fragmentation, with the resulting fragment ions being analyzed. This provides detailed structural information by revealing how the molecule breaks apart. nih.gov The fragmentation of this compound is expected to be influenced by the presence of the ether linkage and the alcohol functional group. libretexts.orgslideshare.netmiamioh.edulibretexts.org
Common fragmentation pathways for ethers include cleavage alpha to the oxygen atom. libretexts.orgacs.org For alcohols, alpha-cleavage next to the hydroxyl group and dehydration are typical fragmentation routes. libretexts.org Plausible fragmentation pathways for this compound would include:
Loss of a tert-butyl radical: Cleavage of the C-O bond of the ether, leading to a fragment corresponding to [M - 57]⁺.
Loss of isobutylene (B52900): A rearrangement reaction resulting in the loss of a neutral isobutylene molecule (C₄H₈), giving a fragment of [M - 56]⁺.
Alpha-cleavage adjacent to the alcohol: Breakage of the bond between C2 and C3, leading to characteristic fragments.
Dehydration: Loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment of [M - 18]⁺.
Table 3: Predicted MS/MS Fragmentation of this compound
| m/z of Fragment Ion | Proposed Lost Neutral Fragment | Proposed Formula of Fragment Ion |
| 143 | •CH₃ | C₈H₁₅O₂⁺ |
| 101 | •C₄H₉ (tert-butyl) | C₅H₉O₂⁺ |
| 87 | C₅H₉O• | C₄H₉O⁺ |
| 71 | C₄H₉O₂• | C₅H₇O⁺ |
| 57 | C₅H₁₁O₂• | C₄H₉⁺ |
Ionization Mass Spectrometry for Selective Detection in Complex Mixtures
The choice of ionization technique in mass spectrometry is crucial for the selective and sensitive detection of a target analyte, particularly within a complex matrix. For a moderately polar compound like this compound, several ionization methods are applicable.
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and semi-polar molecules. It typically forms protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. ESI would be a gentle method for ionizing this compound, likely preserving the molecular ion for subsequent MS/MS analysis.
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar compounds that are not efficiently ionized by ESI. It involves a corona discharge that ionizes the solvent, which in turn transfers charge to the analyte molecules. This could be an effective method for analyzing this compound, especially in less polar solvent systems.
Chemical Ionization (CI): This is another soft ionization technique that results in less fragmentation than electron ionization (EI). nih.gov By using a reagent gas such as methane (B114726) or ammonia, protonated molecules or adduct ions can be formed, providing clear molecular weight information which is often absent in the hard ionization of alcohols. nih.gov
The selection of the most appropriate ionization technique will depend on the specific analytical challenge, such as the complexity of the sample matrix and the required sensitivity.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. For this compound, these techniques would provide definitive evidence for its key structural features: the hydroxyl group (-OH), the carbon-carbon double bond (C=C), the ether linkage (C-O-C), and the aliphatic carbon-hydrogen bonds.
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic and vinylic hydrogens would appear in the 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. A key absorption for the C=C double bond would be expected around 1640-1680 cm⁻¹. The C-O stretching vibrations for the ether and alcohol groups would likely be observed in the 1050-1250 cm⁻¹ range.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be highly effective in identifying the C=C stretching vibration. The symmetric vibrations of the tert-butyl group would also be expected to produce characteristic signals in the Raman spectrum.
While specific experimental spectra for this compound are not widely available in the reviewed literature, the expected vibrational frequencies based on its functional groups are summarized in the table below. Data for the related compound, 3-methyl-3-buten-1-ol (B123568), shows characteristic IR absorptions that support these expected ranges. chemicalbook.comchemicalbook.com
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | 3200-3600 (weak) |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |
| C-H Stretch (sp²) | 3000-3100 | 3000-3100 |
| C=C Stretch | 1640-1680 | 1640-1680 (strong) |
| C-O Stretch (Ether & Alcohol) | 1050-1250 | 1050-1250 |
Note: The data in this table is based on general spectroscopic principles and data for analogous compounds. Specific experimental data for this compound was not found in the public domain.
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For a non-crystalline compound like this compound, this method would be applied to a suitable crystalline derivative. The formation of a crystalline derivative, for example, through esterification of the hydroxyl group with a substituted benzoic acid, could facilitate its analysis by X-ray diffraction.
The resulting data would provide precise bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the compound's connectivity and stereochemistry if applicable. Furthermore, the analysis of the crystal packing can reveal information about intermolecular interactions, such as hydrogen bonding.
Although no published X-ray crystallographic data for derivatives of this compound were found in the surveyed literature, the table below illustrates the type of information that would be obtained from such an analysis.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms (e.g., C=C, C-O, O-H). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-O-H, C-C=C). |
| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |
Note: This table represents the type of data obtained from X-ray crystallography. No specific experimental data for crystalline derivatives of this compound was found.
Chromatographic Techniques for Purity, Isolation, and Reaction Monitoring
Chromatographic methods are indispensable for the separation, purification, and analysis of organic compounds. For this compound, various chromatographic techniques would be employed throughout its synthesis and characterization.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for monitoring the progress of a chemical reaction and for the preliminary assessment of product purity. uad.ac.id A suitable solvent system (eluent), likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), would be used to separate the starting materials, intermediates, and the final product on a silica (B1680970) gel plate. The spots can be visualized under UV light if they are UV-active, or by staining with an appropriate reagent.
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC would be an excellent method for assessing its purity and for quantitative analysis. The choice of the column's stationary phase is crucial for achieving good separation from any impurities or isomers. nist.govteknokroma.es
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis and preparative isolation. sielc.comsielc.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation.
While specific, optimized chromatographic methods for this compound are not detailed in the available literature, the following table summarizes the general applications and typical conditions for these techniques.
| Technique | Application | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment | Silica gel | Hexane/Ethyl acetate mixture |
| Gas Chromatography (GC) | Purity assessment, quantitative analysis | Polydimethylsiloxane (non-polar) or Polyethylene glycol (polar) | Helium or Nitrogen |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, preparative isolation | C18 (reversed-phase) | Acetonitrile/Water or Methanol/Water mixture |
Note: The conditions listed are based on general principles and data for similar compounds. Specific, validated methods for this compound have not been reported in the reviewed literature.
Theoretical and Computational Chemistry Studies of 1 Tert Butoxy 3 Methyl 3 Buten 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.researchgate.net
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule like 1-tert-butoxy-3-methyl-3-buten-2-ol, independent of environmental factors. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) Applications to Molecular Properties and Transition States.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to optimize the molecule's three-dimensional geometry. researchgate.net This process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a wealth of molecular properties can be calculated. These include:
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO gap indicates the molecule's kinetic stability and susceptibility to electronic excitation. researchgate.net For an allylic alcohol, the HOMO is typically associated with the C=C double bond and the oxygen lone pairs, while the LUMO is the corresponding π* antibonding orbital.
Reactivity Descriptors: DFT allows for the calculation of reactivity indices like the Fukui function and dual descriptor, which identify the most electrophilic and nucleophilic sites within the molecule. This would pinpoint which atoms are most likely to be attacked by reagents.
Transition State Modeling: DFT is invaluable for modeling reaction pathways. nih.govresearchgate.net For instance, in studying the oxidation of the alcohol or addition reactions to the double bond, DFT can be used to locate the transition state structures—the high-energy intermediates that connect reactants to products. The energy of this transition state determines the activation energy and, consequently, the reaction rate.
Conformational Analysis and Potential Energy Surfaces.
The flexibility of this compound, particularly the rotation around its single bonds, means it can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers that separate them. researchgate.net
A potential energy surface (PES) scan is a common computational technique for this purpose. It involves systematically changing a specific dihedral angle (e.g., the O-C-C-C angle) in steps and calculating the molecule's energy at each step, while allowing all other geometric parameters to relax. This process maps out the energy landscape associated with that particular rotation.
For this compound, key rotations to study would include:
Rotation around the C-O bond of the tert-butoxy (B1229062) group.
Rotation around the C-C bond connecting the alcohol and the double bond.
Rotation of the hydroxyl proton.
The results of these scans would reveal the lowest-energy conformers, which are the most populated at equilibrium, and the transition states that represent the energy barriers to rotation. researchgate.net The steric bulk of the tert-butyl group would be expected to create significant energy barriers and strongly influence the conformational preferences. ethz.ch
| Conformer | Key Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| A (Global Minimum) | 60° (gauche) | 0.00 | 75.3 |
| B | 180° (anti) | 1.10 | 15.6 |
| C | -65° (gauche) | 0.85 | 9.1 |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions.
While quantum mechanics describes the molecule in isolation, its behavior in a real-world solution is governed by interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful tool for studying these effects. nih.gov
In an MD simulation, the molecule of interest and a large number of solvent molecules (e.g., water, ethanol) are placed in a simulation box. The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to track the positions and velocities of every atom over time. ulisboa.ptyoutube.com
For this compound, MD simulations could reveal:
Solvation Structure: How solvent molecules arrange themselves around the solute. Water molecules, for example, would be expected to form hydrogen bonds with both the hydroxyl and ether oxygens.
Dynamic Behavior: How the molecule tumbles and changes conformation in solution. MD can show how solvent interactions might stabilize or destabilize certain conformers compared to the gas phase. nih.gov
Transport Properties: MD can be used to estimate properties like the diffusion coefficient of the molecule in a given solvent.
Reaction Pathway Modeling and Mechanistic Insights from Computational Data.weizmann.ac.il
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction coordinate from reactants to products. nih.gov For an allylic alcohol like this compound, several reactions could be investigated:
Oxidation: The conversion of the secondary alcohol to a ketone.
Electrophilic Addition: The reaction of the C=C double bond with an electrophile like HBr.
Rearrangement Reactions: Acid-catalyzed rearrangements are common for allylic alcohols. organic-chemistry.org
By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for the reaction can be constructed. researchgate.net This profile provides crucial mechanistic insights:
Rate-Determining Step: The step with the highest activation energy is identified as the bottleneck of the reaction.
Stereoselectivity: By comparing the activation energies for pathways leading to different stereoisomers, the preferred stereochemical outcome can be predicted.
Catalytic Effects: The role of a catalyst can be modeled by including it in the calculations. For example, one could study how an iron carbonyl complex might catalyze an isomerization reaction. nih.gov
Prediction and Interpretation of Spectroscopic Parameters.
Computational methods can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing the molecule.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C chemical shifts. researchgate.net This is achieved by calculating the magnetic shielding tensor for each nucleus in the optimized geometry. Comparing the predicted spectrum to an experimental one can confirm the structure and help assign peaks to specific atoms.
Infrared (IR) Spectroscopy: The same DFT calculations that optimize the geometry also yield vibrational frequencies. researchgate.net Each frequency corresponds to a specific molecular motion (e.g., O-H stretch, C=C stretch). The calculated IR spectrum can be compared to experimental data to identify functional groups and confirm the molecule's identity.
| Carbon Atom | Predicted Shift (DFT) | Hypothetical Experimental Shift |
|---|---|---|
| C=CH₂ | 112.5 | 113.1 |
| C=CH₂ | 145.2 | 144.8 |
| CH-OH | 78.9 | 79.5 |
| CH₂-O | 70.1 | 70.6 |
| O-C(CH₃)₃ | 75.3 | 75.0 |
| O-C(CH₃)₃ | 28.8 | 29.2 |
Emerging Research Avenues and Future Directions for 1 Tert Butoxy 3 Methyl 3 Buten 2 Ol Research
Development of Asymmetric Methodologies for Chiral Synthesis
The 1-tert-butoxy-3-methyl-3-buten-2-ol molecule possesses a chiral center at the C-2 position. The development of asymmetric methodologies to synthesize enantiomerically pure forms of this compound is a significant and largely unexplored research area. Enantiopure allylic alcohols are highly valuable building blocks in the synthesis of complex natural products and pharmaceuticals. nih.gov
Current research in asymmetric synthesis offers several potential strategies that could be adapted for this compound:
Asymmetric Ketone Reduction: A plausible route to chiral this compound is the asymmetric reduction of the corresponding ketone, 1-tert-butoxy-3-methyl-3-buten-2-one. This could be achieved using chiral borohydride (B1222165) reagents or through catalytic transfer hydrogenation with chiral catalysts, a method that has proven effective for the synthesis of other chiral alcohols. liverpool.ac.uk
Catalytic Asymmetric Allylation: The asymmetric allylation of an appropriate aldehyde with a suitable isopropenyl organometallic reagent in the presence of a chiral catalyst could provide a direct route to the chiral alcohol.
Kinetic Resolution: A racemic mixture of this compound could be resolved through enzymatic or catalytic kinetic resolution. This would involve the selective reaction of one enantiomer, leaving the other unreacted and in high enantiomeric purity.
Catalytic Asymmetric Meisenheimer Rearrangement: This stereospecific method has been successfully applied to the synthesis of other tertiary allylic alcohols and could potentially be adapted for derivatives of the target compound. nih.gov
The successful development of such asymmetric methodologies would significantly enhance the utility of this compound as a chiral building block in organic synthesis.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound and its derivatives into flow chemistry and automated synthesis platforms represents a forward-looking research direction. Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for process intensification. rsc.orgresearchgate.net
Given the potential exothermicity of some of the reactions involved in its synthesis (e.g., Grignard additions) and the use of potentially hazardous reagents, a flow-based approach could offer significant safety benefits. rsc.org Furthermore, the use of packed-bed reactors with immobilized catalysts could facilitate catalyst recycling and product purification, leading to more sustainable and cost-effective production. beilstein-journals.org
Automated synthesis platforms, which combine robotics with flow chemistry, could enable the rapid optimization of reaction conditions and the synthesis of a library of derivatives of this compound for screening in various applications. sigmaaldrich.com For example, an automated platform could be used to explore a wide range of catalysts and reaction parameters for the asymmetric synthesis of the chiral alcohol, significantly accelerating the discovery of optimal conditions. sigmaaldrich.com
Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage |
| Enhanced Safety | Better control over reaction temperature and mixing of reactive intermediates. rsc.org |
| Improved Efficiency | Increased reaction rates and yields due to superior heat and mass transfer. beilstein-journals.org |
| Scalability | Straightforward scaling from laboratory to production scale. rsc.org |
| Automation | Potential for high-throughput screening of reaction conditions and synthesis of derivatives. sigmaaldrich.com |
Investigation of its Role in Atmospheric Chemistry as a Biogenic Volatile Organic Compound Precursor
Volatile organic compounds (VOCs) of biogenic origin play a crucial role in atmospheric chemistry, influencing the formation of ozone and secondary organic aerosols (SOAs). copernicus.orgresearchgate.net While the structurally related compound, 2-methyl-3-buten-2-ol, is a known and significant biogenic emission from certain pine species, the potential for this compound to act as a precursor to biogenic VOCs is an unexplored and important research avenue. acs.org
The presence of the tert-butoxy (B1229062) group could influence its volatility and atmospheric reactivity compared to its non-ether counterpart. Future research should focus on:
Emission Studies: Investigating whether this compound is emitted from terrestrial or marine sources.
Atmospheric Fate: Determining the atmospheric lifetime of the compound with respect to key oxidants such as hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). The atmospheric chemistry of other ethers, such as diethyl ether and ethyl tert-butyl ether, has been studied and can provide a basis for predicting the degradation pathways of this compound. acs.orgosti.gov
SOA Formation Potential: Quantifying the yield and chemical composition of secondary organic aerosols formed from the atmospheric oxidation of this compound. The complex interplay between biogenic and anthropogenic emissions can significantly perturb the formation of condensable organic vapors. researchgate.net
Understanding the atmospheric chemistry of this compound is crucial for accurately modeling air quality and climate.
Potential as a Precursor for Advanced Materials and Functional Molecules (Academic Design Focus)
The bifunctional nature of this compound makes it an attractive, albeit academically focused, precursor for the design of advanced materials and functional molecules. ontosight.ai The hydroxyl group can serve as a point for polymerization or attachment to a larger scaffold, while the double bond offers a site for further functionalization or cross-linking.
Potential research directions in this area include:
Polymer Synthesis: The compound could be used as a monomer in the synthesis of novel polymers. For example, polymerization through the hydroxyl group could lead to polyethers with pendant isopropenyl groups, which could be subsequently cross-linked or functionalized.
Functional Molecule Synthesis: The tert-butoxy group can act as a protecting group that can be removed under acidic conditions to reveal a primary alcohol. pinpools.com This deprotection strategy could be employed in the multi-step synthesis of complex target molecules where the primary alcohol is required for a later transformation.
Material Modification: The compound could be used to modify the surface of materials by grafting it onto a substrate via its hydroxyl group. The exposed double bond would then be available for further reactions, allowing for the tailoring of surface properties.
Unexplored Biological or Supramolecular Interactions (Mechanistic Academic Interest only)
From a purely mechanistic and academic standpoint, the potential for this compound to engage in unexplored biological or supramolecular interactions is an intriguing area of research. While there is no current evidence to suggest specific biological activity, the molecule's structure warrants investigation into its potential interactions with biological macromolecules.
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a framework for exploring the behavior of this compound in complex systems. wikipedia.org Research could focus on:
Host-Guest Chemistry: Investigating the ability of the molecule to form inclusion complexes with host molecules such as cyclodextrins or calixarenes. The bulky tert-butoxy group and the chiral center could lead to interesting and selective binding phenomena.
Self-Assembly: Exploring the potential for the molecule to self-assemble into larger, ordered structures through hydrogen bonding and other non-covalent interactions.
Mechanistic Probes: Using the compound as a mechanistic probe to study the role of non-covalent interactions in catalytic reactions, such as the supramolecular-catalyzed isomerization of allylic alcohols. acs.orgnih.gov Detailed computational and experimental studies on the non-covalent interactions of similar alcohol systems are emerging and provide a basis for such investigations. nih.govacs.org
These fundamental studies, while not aimed at immediate practical applications, would contribute to a deeper understanding of the chemical and physical properties of this and related molecules.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 1-tert-Butoxy-3-methyl-3-buten-2-ol, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, tert-butoxy groups are typically introduced using tert-butyl halides or tert-butanol under acidic or basic catalysis. Optimizing reaction temperature (e.g., 60–80°C) and inert atmospheres (N₂/Ar) minimizes side reactions like oxidation or hydrolysis. Catalysts such as p-toluenesulfonic acid (PTSA) may enhance etherification efficiency. Yield optimization requires careful control of stoichiometry and purification via fractional distillation or column chromatography .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tert-butoxy group (δ ~1.2 ppm for tert-butyl protons) and the allylic alcohol structure. Infrared (IR) spectroscopy identifies hydroxyl (O-H stretch, ~3300 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups. Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 158 for [M+H]⁺) and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How does steric hindrance from the tert-butoxy group influence the compound’s reactivity in catalytic transformations?
- Methodological Answer : The bulky tert-butoxy group imposes steric constraints, reducing accessibility to the hydroxyl and alkene moieties. This hinders nucleophilic attacks at the β-carbon but stabilizes intermediates in elimination or cycloaddition reactions. Computational modeling (e.g., DFT) can predict regioselectivity, while kinetic studies under varying solvent polarities (e.g., THF vs. DMSO) reveal steric vs. electronic effects .
Q. What strategies mitigate contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?
- Methodological Answer : Discrepancies often arise from impurities or measurement protocols. Researchers should:
- Cross-validate purity using HPLC or GC-MS.
- Standardize measurement conditions (e.g., ASTM methods for boiling point determination).
- Compare data against structurally analogous compounds (e.g., tert-butoxypropanols) to identify outliers .
Q. What safety protocols are advised for handling this compound, given toxicological data on similar glycol ethers?
- Methodological Answer : Although direct toxicity data is limited, structural analogs (e.g., 1-tert-butoxypropan-2-ol) show potential carcinogenic risks in rodents. Recommended protocols include:
- Use of PPE (gloves, goggles, lab coats).
- Conducting reactions in fume hoods with proper ventilation.
- Disposal via certified hazardous waste facilities per EPA/OSHA guidelines .
Regulatory and Environmental Considerations
Q. How does the environmental persistence of this compound compare to other volatile organic compounds (VOCs)?
- Methodological Answer : The compound’s tert-butyl group increases hydrophobicity, reducing aqueous solubility and enhancing adsorption to organic matter. Biodegradation studies (e.g., OECD 301F) can assess microbial breakdown rates. Environmental modeling (e.g., EPI Suite) predicts half-life in soil/water and potential bioaccumulation .
Q. What regulatory frameworks govern the use of this compound in academic research?
- Methodological Answer : Compliance with REACH (EU) and TSCA (US) is mandatory. Researchers must document hazard classifications (e.g., GHS labeling) and ensure disposal aligns with local regulations (e.g., 29 CFR §1910.1200 for OSHA compliance). Institutional review boards (IRBs) may require risk assessments for in vivo studies .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₈O₂ | |
| CAS Number | Registered under 31/05/2018 | |
| Boiling Point (Estimated) | ~180–200°C (extrapolated) | |
| Key Spectral Peaks (¹H NMR) | δ 1.2 (tert-butyl), δ 4.1 (O-CH₂) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
